molecular formula C11H12BrNO2 B13640319 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one

6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one

Cat. No.: B13640319
M. Wt: 270.12 g/mol
InChI Key: MAXFVXJTIOYPCQ-UHFFFAOYSA-N
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Description

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound that belongs to the class of isoindolinones, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position and a hydroxypropyl group at the 2nd position of the isoindolinone ring. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a precursor isoindolinone compound followed by the introduction of the hydroxypropyl group. One common method includes:

    Bromination: The precursor isoindolinone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature.

    Hydroxypropylation: The brominated intermediate is then reacted with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an aprotic solvent like DMF.

Major Products Formed

    Oxidation: Formation of 2-(2-oxopropyl)-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one without the bromine atom.

    Substitution: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
  • 6-bromo-2-(2-hydroxybutyl)-2,3-dihydro-1H-isoindol-1-one
  • 6-chloro-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the specific combination of the bromine atom and hydroxypropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

6-bromo-2-(2-hydroxypropyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO2/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11(13)15/h2-4,7,14H,5-6H2,1H3

InChI Key

MAXFVXJTIOYPCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CC2=C(C1=O)C=C(C=C2)Br)O

Origin of Product

United States

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